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Compound Name: delta(3)-Cefotiam

CAS No.: 142182-63-6

Cat. No.: B193839

Get Quote

Executive Summary
-Cefotiam (commonly referred to simply as cefotiam) is a parenteral, broad-spectrum
cephalosporin antibiotic utilized in clinical settings to combat both Gram-positive and Gram-
negative bacterial infections[1]. The "

" designation indicates the position of the double bond between the C-3 and C-4 atoms of the
dihydrothiazine ring—a structural feature absolutely critical for the resonance activation of the

-lactam ring and subsequent inhibition of penicillin-binding proteins (PBPs).

For researchers and drug development professionals, understanding the acid dissociation

constants (pKa) of cefotiam's functional groups is paramount. These macroscopic ionization

values dictate the molecule's lipophilicity, aqueous solubility, and zwitterionic behavior, which

directly govern its pharmacokinetic profile and its ability to permeate bacterial outer

membranes[2][3].

Structural Anatomy & Ionizable Centers
Cefotiam possesses a highly functionalized molecular architecture containing three primary

ionizable centers. The interplay between these groups defines the molecule's charge state
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across the physiological pH gradient.

Carboxylic Acid (C-4 position): Located on the core cephem ring, this highly acidic group is

standard across all active cephalosporins[4].

Aminothiazole Ring (C-7 side chain): A weakly basic functional group that significantly

enhances the molecule's binding affinity to PBPs and provides stability against certain

-lactamases[1][5].

Dimethylaminoethyl Group (C-3 side chain): Attached to the tetrazole thioether moiety, this

tertiary amine acts as a strong basic center, distinguishing cefotiam from non-amine-

containing cephalosporins[6].

Quantitative pKa Summary
The following table summarizes the predicted and experimentally correlated pKa values for the

functional groups of

-cefotiam.

Functional Group Structural Location Acid/Base Nature Estimated pKa

Carboxylic Acid C-4 of Cephem Core Acidic 2.57 ± 0.50[7]

Aminothiazole Ring C-7 Acyl Side Chain Weakly Basic ~3.00[4]

Dimethylaminoethyl
C-3 Tetrazole

Thioether
Basic (Tertiary Amine) 8.06 ± 0.20[6]

Physicochemical Implications: The Zwitterionic
Advantage
Expertise & Causality: Why do the specific pKa values of cefotiam matter in drug design? The

answer lies in the molecule's net charge at physiological pH (7.4).

At pH 7.4, the environmental pH is significantly higher than the pKa of both the carboxylic acid

(~2.57) and the aminothiazole group (~3.00)[4][7]. Consequently, the carboxylic acid is fully

deprotonated (yielding a negative charge), and the aminothiazole ring is unprotonated
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(neutral). However, the pH is lower than the pKa of the tertiary amine (~8.06), meaning the

dimethylaminoethyl group remains largely protonated (yielding a positive charge)[6].

This specific pKa arrangement ensures that cefotiam exists predominantly as a zwitterion (net

charge

0) in human serum and at the bacterial infection site. This zwitterionic state is the mechanistic
driver for its efficacy against Gram-negative bacteria. The presence of both a localized positive
and negative charge mimics the electrostatic properties of essential amino acids, allowing
cefotiam to bypass the highly restrictive, negatively charged lipopolysaccharide (LPS) layer by
rapidly translocating through outer membrane porin channels (such as OmpF and OmpC)[2][5].

Cationic Form
(pH < 2.0)

Zwitterionic Form
(pH 3.5 - 7.0)

 -H⁺ (pKa ~2.6, ~3.0)
Carboxyl & Aminothiazole Anionic Form

(pH > 8.5)

 -H⁺ (pKa ~8.1)
Tertiary Amine

Click to download full resolution via product page

Fig 1: pH-dependent ionization states of delta(3)-cefotiam.

Self-Validating Experimental Protocol for pKa
Determination
To accurately determine the macroscopic pKa values of complex, multi-protic molecules like

cefotiam, researchers must employ rigorous analytical techniques. Potentiometric titration,

combined with orthogonal UV-Vis spectrophotometry, is the gold standard[4][8].

The following protocol is designed as a self-validating system: it includes backward titration to

account for potential

-lactam ring hydrolysis, ensuring that the measured pKa values reflect the intact

-cefotiam molecule rather than its degradation products.

Step-by-Step Methodology
Step 1: Reagent and Sample Preparation

Prepare a 1.0 mM solution of
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-cefotiam in a background electrolyte of 0.1 M NaCl.

Causality: The 0.1 M NaCl maintains a constant ionic strength, which is strictly required to

calculate accurate thermodynamic pKa values by stabilizing the activity coefficients of the

ions in solution[4].

Step 2: Environmental Control & Calibration

Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00,

and 10.01) at exactly 25.0 ± 0.1 °C.

Purge the titration vessel with inert Nitrogen (

) or Argon gas for 15 minutes prior to the experiment.

Causality: pKa is a temperature-dependent thermodynamic parameter. Furthermore, inert

gas purging prevents atmospheric

from dissolving into the solution to form carbonic acid, which would artificially skew the
titration curve near the pKa of the tertiary amine (~8.06).

Step 3: Forward and Backward Potentiometric Titration

Forward Titration: Titrate the sample with standardized 0.1 M NaOH in 0.05 mL increments,

recording the pH after equilibrium is reached at each step, until the pH reaches 10.5.

Backward Titration (Self-Validation): Immediately reverse the titration using standardized 0.1

M HCl back to pH 2.0.

Causality: If the forward and backward titration curves do not perfectly overlap, it indicates

that base-catalyzed hydrolysis of the

-lactam ring occurred at high pH. The data must then be restricted to the reversible pH
window.

Step 4: Orthogonal Spectrophotometry

Simultaneously monitor the UV-Vis absorbance spectra (200–350 nm) at different pH

intervals. The aminothiazole group exhibits a distinct isosbestic point during
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protonation/deprotonation, allowing for the optical confirmation of the pKa

value[8].

Step 5: Computational Data Integration

Export the volume-pH data pairs into a non-linear least-squares regression software (e.g.,

HYPERQUAD). Fit the data to a tri-protic mathematical model to extract pKa

, pKa

, and pKa

.

1. Sample Preparation
1.0 mM Cefotiam in 0.1 M NaCl

2. Electrode Calibration
pH 4.01, 7.00, 10.01 at 25°C

4. Spectrophotometry (Orthogonal)
UV-Vis Absorbance Scanning

3. Potentiometric Titration
0.1 M NaOH under N2 gas

5. Data Integration
Non-linear Regression Analysis
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Fig 2: Experimental workflow for potentiometric and spectrophotometric pKa determination.
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Functional Groups: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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